molecular formula C23H26N6O3S B11202307 N-Cyclopropyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide

N-Cyclopropyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide

Cat. No.: B11202307
M. Wt: 466.6 g/mol
InChI Key: XXRLDSMVMLVUJB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a thiazolopyrimidine core, and a piperidine carboxamide moiety. Its intricate molecular architecture makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of N-Cyclopropyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the thiazolopyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2-aminothiazole and a suitable aldehyde or ketone. The cyclopropyl group and the piperidine carboxamide moiety are then introduced through subsequent reactions, including cyclopropanation and amidation.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

N-Cyclopropyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a tool compound to investigate biological pathways and molecular interactions.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-Cyclopropyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C23H26N6O3S

Molecular Weight

466.6 g/mol

IUPAC Name

N-cyclopropyl-1-[6-[2-(2-methylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H26N6O3S/c1-14-4-2-3-5-17(14)26-18(30)12-29-13-24-20-19(22(29)32)33-23(27-20)28-10-8-15(9-11-28)21(31)25-16-6-7-16/h2-5,13,15-16H,6-12H2,1H3,(H,25,31)(H,26,30)

InChI Key

XXRLDSMVMLVUJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5

Origin of Product

United States

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